molecular formula C14H12N4S B2774745 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 120162-99-4

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2774745
CAS No.: 120162-99-4
M. Wt: 268.34
InChI Key: KFQVUPWGDBAFNE-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H12N4S and its molecular weight is 268.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds structurally related to "4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol," and evaluated their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized alkylated and Mannich base derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exploring their antimicrobial activities. The study revealed that most compounds exhibited good to moderate activity against various microbial strains, indicating the potential of these compounds in antimicrobial applications Bayrak et al., 2009.

Corrosion Inhibition

The Schiff’s bases of pyridyl substituted triazoles, including compounds similar to "this compound," have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. Ansari et al. (2014) synthesized and studied three Schiff’s bases, finding that one exhibited an inhibition efficiency of 96.6% at a specific concentration. This indicates that such compounds could serve as effective corrosion inhibitors, protecting metals from corrosion in acidic environments Ansari et al., 2014.

Properties

IUPAC Name

4-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-5-7-11(8-6-10)18-13(16-17-14(18)19)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQVUPWGDBAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.